Cas no 129112-21-6 ((2-(Diethylcarbamoyl)phenyl)boronic acid)

2-(ジエチルカルバモイル)フェニルボロン酸は、有機合成化学において有用なボロン酸誘導体です。特に鈴木-宮浦カップリング反応などのクロスカップリング反応において、優れた反応性と選択性を示します。ジエチルカルバモイル基の導入により、従来のフェニルボロン酸に比べて高い安定性と溶解性を有しています。また、この官能基はさらなる分子修飾のための反応点としても利用可能です。医薬品中間体や機能性材料の合成において、多様な芳香族化合物と効率的に反応できるため、複雑な分子構築に有用です。取り扱い時には標準的なボロン酸化合物と同様の注意が必要ですが、比較的穏やかな条件下で反応させることが可能です。

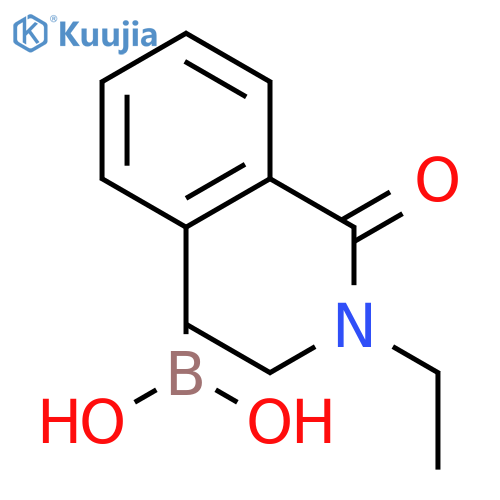

129112-21-6 structure

商品名:(2-(Diethylcarbamoyl)phenyl)boronic acid

CAS番号:129112-21-6

MF:C11H16BNO3

メガワット:221.060643196106

MDL:MFCD01318988

CID:137061

(2-(Diethylcarbamoyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2-(Diethylcarbamoyl)phenyl)boronic acid

- 2-(Diethylamino)Carbonylbenzeneboronic Acid

- 2-(Diethylcarbamoyl)benzeneboronic acid

- 2-(N,N-Diethylaminocarbonyl)phenylboronic acid

- Boronicacid, B-[2-[(diethylamino)carbonyl]phenyl]-

- [2-(diethylcarbamoyl)phenyl]boronic acid

- RARECHEM AH PB 0055

- N,N-Diethyl 2-boronobenzamide

- N,N-DIETHYL 4-BORONOBENZAMIDE

- 2-(N,N-DIETHYLCARBAMOYL)PHENYLBORONIC ACID

- 2-[(DIETHYLAMINO)CARBONYL]BENZENEBORONIC ACID

-

- MDL: MFCD01318988

- インチ: InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8,15-16H,3-4H2,1-2H3

- InChIKey: TULUDWZVHWOWHZ-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)C(=O)C1=CC=CC=C1B(O)O

計算された属性

- せいみつぶんしりょう: 221.12200

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

じっけんとくせい

- ゆうかいてん: 64-70

- PSA: 60.77000

- LogP: -0.15160

(2-(Diethylcarbamoyl)phenyl)boronic acid セキュリティ情報

- 危害声明: Irritant/Keep Cold

-

危険物標識:

(2-(Diethylcarbamoyl)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2-(Diethylcarbamoyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D478155-500mg |

(2-(diethylcarbamoyl)phenyl)boronic acid |

129112-21-6 | 500mg |

$ 320.00 | 2022-06-05 | ||

| Fluorochem | 211106-5g |

2-(Diethylcarbamoyl)phenyl)boronic acid |

129112-21-6 | 95% | 5g |

£972.00 | 2022-03-01 | |

| TRC | D478155-50mg |

(2-(diethylcarbamoyl)phenyl)boronic acid |

129112-21-6 | 50mg |

$ 50.00 | 2022-06-05 | ||

| Apollo Scientific | OR7197-1g |

2-(Diethylcarbamoyl)benzeneboronic acid |

129112-21-6 | 95% | 1g |

£156.00 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTD259-100mg |

[2-(diethylcarbamoyl)phenyl]boronic acid |

129112-21-6 | 95% | 100mg |

¥211.0 | 2024-04-25 | |

| A2B Chem LLC | AA45007-250mg |

2-(N,N-Diethylaminocarbonyl)phenylboronic acid |

129112-21-6 | 95% | 250mg |

$38.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246670-100mg |

(2-(Diethylcarbamoyl)phenyl)boronic acid |

129112-21-6 | 95% | 100mg |

¥274.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246670-1g |

(2-(Diethylcarbamoyl)phenyl)boronic acid |

129112-21-6 | 95% | 1g |

¥1328.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D505194-250mg |

(2-(DiethylcarbaMoyl)phenyl)boronic acid |

129112-21-6 | 97% | 250mg |

$180 | 2024-05-24 | |

| 1PlusChem | 1P000ZCF-250mg |

Boronic acid, B-[2-[(diethylamino)carbonyl]phenyl]- |

129112-21-6 | 95% | 250mg |

$38.00 | 2025-02-18 |

(2-(Diethylcarbamoyl)phenyl)boronic acid 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

129112-21-6 ((2-(Diethylcarbamoyl)phenyl)boronic acid) 関連製品

- 1038-28-4(13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol)

- 874219-16-6(2-(N,N-Dimethylaminocarbonyl)phenylboronic acid)

- 103681-98-7(2-(Diisopropylcarbanoyl) phenylboronic acid)

- 871333-04-9(4-(Ethyl(methyl)carbamoyl)phenylboronic acid)

- 874460-01-2(3-(Benzyl(methyl)carbamoyl)phenylboronic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:129112-21-6)(2-(Diethylcarbamoyl)phenyl)boronic acid

清らかである:99%

はかる:1g

価格 ($):168.0